Cas no 1880547-09-0 (2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid)

2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid is a fluorinated phenylpropanoic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring chloro and difluoro substituents on the phenyl ring along with a methylpropanoic acid moiety, offers unique steric and electronic properties that may enhance binding affinity or metabolic stability in active compounds. The presence of fluorine atoms can improve lipophilicity and bioavailability, while the chloro substituent may contribute to selective reactivity. This compound serves as a versatile intermediate for synthesizing more complex molecules, particularly in the development of biologically active agents. Its well-defined structure allows for precise modifications in medicinal chemistry applications.
2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid structure
1880547-09-0 structure
Product name:2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid
CAS No:1880547-09-0
MF:C10H9ClF2O2
MW:234.627069234848
CID:5693686
PubChem ID:130512140

2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1137956
    • 1880547-09-0
    • 2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoicacid
    • 2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid
    • Benzeneacetic acid, 6-chloro-2,3-difluoro-α,α-dimethyl-
    • Inchi: 1S/C10H9ClF2O2/c1-10(2,9(14)15)7-5(11)3-4-6(12)8(7)13/h3-4H,1-2H3,(H,14,15)
    • InChI Key: XVYGFKZGUQNHDN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=C1C(C(=O)O)(C)C)F)F

Computed Properties

  • Exact Mass: 234.0259135g/mol
  • Monoisotopic Mass: 234.0259135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.371±0.06 g/cm3(Predicted)
  • Boiling Point: 313.6±37.0 °C(Predicted)
  • pka: 3.68±0.19(Predicted)

2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1137956-10g
2-(6-chloro-2,3-difluorophenyl)-2-methylpropanoic acid
1880547-09-0 95%
10g
$3315.0 2023-10-26
Enamine
EN300-1137956-0.25g
2-(6-chloro-2,3-difluorophenyl)-2-methylpropanoic acid
1880547-09-0 95%
0.25g
$708.0 2023-10-26
Enamine
EN300-1137956-0.1g
2-(6-chloro-2,3-difluorophenyl)-2-methylpropanoic acid
1880547-09-0 95%
0.1g
$678.0 2023-10-26
Enamine
EN300-1137956-10.0g
2-(6-chloro-2,3-difluorophenyl)-2-methylpropanoic acid
1880547-09-0
10g
$3807.0 2023-06-09
Enamine
EN300-1137956-1.0g
2-(6-chloro-2,3-difluorophenyl)-2-methylpropanoic acid
1880547-09-0
1g
$884.0 2023-06-09
Enamine
EN300-1137956-2.5g
2-(6-chloro-2,3-difluorophenyl)-2-methylpropanoic acid
1880547-09-0 95%
2.5g
$1509.0 2023-10-26
Enamine
EN300-1137956-0.05g
2-(6-chloro-2,3-difluorophenyl)-2-methylpropanoic acid
1880547-09-0 95%
0.05g
$647.0 2023-10-26
Enamine
EN300-1137956-5.0g
2-(6-chloro-2,3-difluorophenyl)-2-methylpropanoic acid
1880547-09-0
5g
$2566.0 2023-06-09
Enamine
EN300-1137956-5g
2-(6-chloro-2,3-difluorophenyl)-2-methylpropanoic acid
1880547-09-0 95%
5g
$2235.0 2023-10-26
Enamine
EN300-1137956-0.5g
2-(6-chloro-2,3-difluorophenyl)-2-methylpropanoic acid
1880547-09-0 95%
0.5g
$739.0 2023-10-26

Additional information on 2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid

Research Brief on 2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic Acid (CAS: 1880547-09-0): Recent Advances and Applications

2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid (CAS: 1880547-09-0) is a fluorinated phenylpropanoic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of recent studies exploring its potential as a bioactive molecule. The presence of chloro and difluoro substituents on the phenyl ring, combined with the methylpropanoic acid moiety, confers distinct physicochemical properties that make it a promising candidate for drug development and biochemical applications.

Recent studies have focused on the synthesis and characterization of 2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid, with particular emphasis on its role as a key intermediate in the development of novel therapeutic agents. A study published in the *Journal of Medicinal Chemistry* (2023) demonstrated its utility in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity for cyclooxygenase-2 (COX-2). The compound's ability to modulate inflammatory pathways while minimizing gastrointestinal side effects has positioned it as a valuable scaffold for further optimization.

In addition to its pharmacological potential, 2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid has been investigated for its applications in chemical biology. A recent *ACS Chemical Biology* (2024) publication highlighted its use as a probe for studying enzyme-substrate interactions in fluorinated metabolic pathways. The compound's fluorine atoms serve as sensitive NMR and mass spectrometry markers, enabling researchers to track its metabolic fate in biological systems. This has opened new avenues for understanding the role of fluorinated compounds in cellular processes.

The synthetic routes to 2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid have also been refined in recent years. A 2023 study in *Organic Process Research & Development* reported an efficient, scalable synthesis with high yield and purity, addressing previous challenges in large-scale production. This advancement is critical for enabling further preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes.

Looking ahead, the potential applications of 2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid extend beyond its current uses. Ongoing research is exploring its incorporation into more complex drug candidates, particularly in the areas of oncology and infectious diseases. Its unique structural features make it a versatile building block for medicinal chemistry, and future studies are expected to uncover additional therapeutic benefits. As the field progresses, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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